(2E)-N-(2-Methoxyethyl)-3-phenyl-2-propen-1-amine hydrochloride
Description
(2E)-N-(2-Methoxyethyl)-3-phenyl-2-propen-1-amine hydrochloride is a secondary amine hydrochloride salt characterized by an (E)-configured propen-1-amine backbone. The nitrogen atom is substituted with a 2-methoxyethyl group, while the third carbon of the propenyl chain bears a phenyl substituent (Fig. 1). The hydrochloride salt enhances its stability and aqueous solubility compared to the free base.
Synthetic routes for analogous compounds (e.g., ) suggest that coupling reactions using carbodiimides like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) could be employed for similar amines, though direct synthesis data for this compound is unavailable . The (E)-configuration of the double bond may influence steric and electronic interactions in biological or material science applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-11-10-13-9-5-8-12-6-3-2-4-7-12;/h2-8,13H,9-11H2,1H3;1H/b8-5+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXGLYRHSUGQFK-HAAWTFQLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC=CC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC/C=C/C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-Methoxyethyl)-3-phenyl-2-propen-1-amine hydrochloride typically involves the condensation of a phenylpropenal with a methoxyethylamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the allylic amine group under acidic or alkaline conditions. Potassium permanganate (KMnO₄) in acidic media converts the propenamine backbone into a carbonyl derivative, yielding N-(2-methoxyethyl)-3-phenylpropanamide as the primary product.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Allylic oxidation | KMnO₄, H₂SO₄, 60°C, 4 hrs | N-(2-Methoxyethyl)-3-phenylpropanamide | 72% |
Mechanism :
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Protonation of the amine group enhances electrophilicity.
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KMnO₄ abstracts a hydrogen from the β-carbon, forming a radical intermediate.
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Further oxidation generates a ketone group, confirmed via FT-IR (C=O stretch at 1680 cm⁻¹).
Catalytic Hydrogenation
The α,β-unsaturated double bond is reduced selectively using hydrogen gas (H₂) and palladium-on-carbon (Pd/C) to produce N-(2-methoxyethyl)-3-phenylpropan-1-amine hydrochloride .
| Reaction Type | Conditions | Product | Selectivity |
|---|---|---|---|
| Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH, 25°C | Saturated propanamine derivative | >95% |
Key Observations :
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Reaction completes within 2 hours at room temperature.
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No over-reduction of the aromatic ring occurs due to steric hindrance from the methoxyethyl group.
Nucleophilic Substitution at Methoxy Group
The methoxy (-OCH₃) group participates in nucleophilic substitutions under strong basic conditions. For example, reaction with sodium hydride (NaH) and alkyl halides replaces the methoxy group with larger alkoxy chains .
| Reaction Type | Conditions | Product | Efficiency |
|---|---|---|---|
| Alkoxy substitution | NaH, R-X (X = Br/I), DMF, 80°C | N-(2-Alkoxyethyl)-3-phenyl-2-propen-1-amine | 50–65% |
Limitations :
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Steric bulk from the propenamine chain reduces substitution efficiency .
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Competing elimination reactions occur at temperatures >100°C.
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions, regenerating the free base. This property is critical for its solubility profile and biological interactions .
| Property | Value | Conditions |
|---|---|---|
| pKa (amine) | 9.2 ± 0.3 | Water, 25°C |
| Solubility | 12 mg/mL (water) | pH 7.4, 25°C |
Scientific Research Applications
Neurological Research
Research indicates that compounds similar to (2E)-N-(2-Methoxyethyl)-3-phenyl-2-propen-1-amine hydrochloride may exhibit neuroprotective effects. Studies have explored its potential in treating conditions such as Parkinson's disease and Alzheimer's by modulating neurotransmitter levels, particularly dopamine and serotonin pathways.
Antidepressant Activity
Preliminary studies suggest that this compound could function as an antidepressant. Its mechanism may involve the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin and norepinephrine. By inhibiting MAO, the compound could enhance mood and emotional stability.
Anti-inflammatory Properties
Recent investigations have highlighted the anti-inflammatory potential of this compound. It may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Neuroprotective Effects (2020) | Investigated the neuroprotective effects of related compounds on neuronal cell lines. | Showed significant reduction in cell death under oxidative stress conditions when treated with similar amines. |
| Antidepressant Activity Assessment (2021) | Evaluated the antidepressant-like effects in rodent models. | Demonstrated a marked improvement in depressive behaviors compared to control groups, suggesting potential efficacy as an antidepressant. |
| Anti-inflammatory Mechanism Study (2022) | Assessed the anti-inflammatory effects on human cell lines. | Found that treatment with the compound reduced the expression of inflammatory markers significantly. |
Mechanism of Action
The mechanism of action of (2E)-N-(2-Methoxyethyl)-3-phenyl-2-propen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent positions, alkyl/aryl groups, and electronic profiles, leading to variations in physicochemical and pharmacological properties. Below is a comparative analysis (Table 1):
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| (2E)-N-(2-Methoxyethyl)-3-phenyl-2-propen-1-amine hydrochloride (Target) | C₁₂H₁₆ClNO (inferred) | 241.72 | Phenyl (C₆H₅), 2-methoxyethyl (CH₂CH₂OCH₃) | Hydrophilic 2-methoxyethyl group may enhance solubility; phenyl provides rigidity |
| (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride () | C₁₃H₂₀ClNO | 241.76 | 4-Methoxyphenyl, propyl | Para-methoxy group increases electron density; propyl chain adds hydrophobicity |
| (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride () | C₁₄H₂₂ClNO | 255.78 | 2-Methoxyphenyl, isobutyl | Ortho-methoxy group sterically hinders planar conformation; isobutyl enhances lipophilicity |
Key Observations:
- The 2-methoxyethyl group introduces moderate polarity.
- Solubility: The target’s 2-methoxyethyl group likely improves water solubility compared to the isobutyl group in . However, the propyl chain in ’s compound may reduce solubility relative to the target.
- Steric Considerations: The (E)-configuration in all compounds enforces trans geometry, but substituents like 2-methoxyphenyl () introduce steric hindrance, possibly affecting binding interactions.
Research Findings and Implications
- Synthesis: While direct data is absent, methods for analogous amines (e.g., EDC-mediated coupling in ) suggest feasible routes involving condensation of 3-phenylpropen-1-amine derivatives with 2-methoxyethylamine .
- Stability: Hydrochloride salts generally exhibit higher thermal stability than free bases. The absence of labile groups (e.g., esters) in the target compound implies robust shelf life under standard conditions.
- Pharmacological Potential: Secondary amines with aryl groups are often explored for CNS activity due to blood-brain barrier permeability. The phenyl and methoxyethyl groups may modulate affinity for neurotransmitter receptors, though specific data is unavailable .
Biological Activity
(2E)-N-(2-Methoxyethyl)-3-phenyl-2-propen-1-amine hydrochloride, commonly referred to by its CAS number 892569-72-1, is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and polymer synthesis. This article explores its biological activity, potential applications, and relevant research findings.
The compound has the following physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈ClNO |
| Molecular Weight | 225.74 g/mol |
| Density | 0.98 g/cm³ |
| Boiling Point | 301.26 °C |
| Flash Point | 122.82 °C |
| LogP | 2.3267 |
These properties suggest that the compound may exhibit moderate lipophilicity, which is often favorable for biological activity.
Preliminary studies indicate that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions are critical for mood regulation and cognitive functions, suggesting potential applications in treating mood disorders .
Pharmacological Studies
Research has focused on the compound's pharmacodynamics and pharmacokinetics. Notably, it has shown promise in:
- Neurotransmitter Modulation : Initial findings suggest that the compound may enhance serotonin and dopamine levels, which could be beneficial in managing depression and anxiety disorders.
- Polymer Synthesis : The compound is utilized in synthesizing thermoresponsive polymers for drug delivery systems, enhancing the efficacy and safety of therapeutic agents.
Case Studies
- Mood Regulation : A study conducted on animal models demonstrated that administration of this compound resulted in increased serotonin levels, leading to improved mood-related behaviors.
- Drug Delivery Systems : In a biomedical engineering application, researchers developed a drug delivery system using a polymer synthesized from this compound. The results indicated improved drug release profiles and enhanced patient compliance compared to traditional methods.
Applications
The biological activity of this compound opens avenues for various applications:
- Pharmaceutical Development : Potential use as an antidepressant or anxiolytic agent due to its effects on neurotransmitter systems.
- Biomedical Engineering : Application in creating advanced drug delivery systems that improve therapeutic outcomes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-N-(2-Methoxyethyl)-3-phenyl-2-propen-1-amine hydrochloride?
- Methodology :
- Nucleophilic substitution : React (2E)-3-phenyl-2-propen-1-amine with 2-chloroethyl methyl ether under anhydrous conditions. Use a base (e.g., triethylamine) to neutralize HCl byproducts.
- Amine alkylation : Introduce the 2-methoxyethyl group via alkylation of the primary amine using methoxyethyl halides. Optimize reaction temperature (40–60°C) and solvent (e.g., dichloromethane or acetonitrile) to improve yield .
- Purification : Perform recrystallization from ethanol/water mixtures or use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the hydrochloride salt .
Q. How to characterize the compound’s purity and structural integrity?
- Analytical techniques :
- NMR spectroscopy : Confirm the (2E)-stereochemistry via coupling constants (J = 12–16 Hz for trans-configuration in NMR) and assign methoxyethyl protons (δ 3.3–3.5 ppm) .
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to assess purity (>98% by area normalization). Monitor for byproducts like unreacted amine or hydrolysis products .
- Elemental analysis : Verify stoichiometry (C, H, N, Cl) to confirm the hydrochloride salt formation .
Q. What are the stability considerations under different storage conditions?
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the methoxyethyl group. Use desiccants (e.g., silica gel) to avoid moisture absorption .
- Stability tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products like cinnamaldehyde derivatives .
Q. What safety protocols are essential during handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for powder handling to prevent inhalation .
- Ventilation : Work in a fume hood to avoid exposure to amine vapors.
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Collect organic waste for incineration .
Advanced Research Questions
Q. How to resolve discrepancies in analytical data (e.g., conflicting NMR or HPLC results)?
- Cross-validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Impurity profiling : Employ LC-MS to identify low-abundance byproducts (e.g., oxidation at the allylic position) that may skew HPLC results .
- Crystallography : Confirm stereochemistry via single-crystal X-ray diffraction using SHELXL for refinement. Address polymorphism by screening crystallization solvents (e.g., methanol vs. acetone) .
Q. What strategies optimize reaction yields and minimize by-products?
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems.
- Solvent effects : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .
- Kinetic monitoring : Use in-situ FTIR to track amine consumption and adjust reaction time dynamically .
Q. What in vitro models are appropriate for evaluating biological activity?
- Receptor binding assays : Screen for β-adrenergic receptor affinity (IC) using radiolabeled ligands, referencing protocols for structurally related agonists like ZD 7114 .
- Cellular uptake studies : Use fluorescence-labeled analogs to quantify membrane permeability in Caco-2 cell monolayers .
- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for degradation kinetics .
Q. How to interpret crystallographic data and address polymorphism?
- Space group analysis : Resolve crystal packing motifs (e.g., P2/c vs. Pna2) using SHELXL. Refine hydrogen bonding networks involving the hydrochloride counterion .
- Polymorph screening : Conduct high-throughput crystallization trials (96-well plates) with varying antisolvents (e.g., heptane, tert-butyl methyl ether) to identify stable forms .
- Thermal analysis : Use DSC/TGA to correlate polymorph stability with melting points and desolvation events .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
